molecular formula C19H20ClNO3 B12901994 3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone CAS No. 79039-01-3

3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone

Katalognummer: B12901994
CAS-Nummer: 79039-01-3
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: QMDZLRHECGUUPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79039-01-3) is a synthetic small molecule based on the 2-oxazolidinone scaffold, a five-membered heterocyclic ring containing both nitrogen and oxygen atoms that has shown significant promise in medicinal chemistry research . This compound shares core structural features with a important class of synthetic antibacterial agents and serves as a valuable chemical tool for investigating new therapeutic approaches . With a molecular formula of C₁₉H₂₀ClNO₃ and a molecular weight of 345.82 g/mol, this research compound provides scientists with a specialized building block for drug discovery programs . The 2-oxazolidinone pharmacophore is particularly valued in antibacterial research for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the A site of the peptidyl transferase center, thereby preventing the formation of the 70S initiation complex essential for bacterial replication . Researchers exploring structure-activity relationships in oxazolidinone derivatives will find the methoxymethyl substitution at the C5 position and the 3-chlorophenethylphenyl group at the N3 position of particular interest for designing novel analogs with potentially enhanced biological activity and improved metabolic stability compared to non-cyclic carbamate derivatives . This compound is offered For Research Use Only and is strictly intended for laboratory research applications; it is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

79039-01-3

Molekularformel

C19H20ClNO3

Molekulargewicht

345.8 g/mol

IUPAC-Name

3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H20ClNO3/c1-23-13-18-12-21(19(22)24-18)17-9-7-14(8-10-17)5-6-15-3-2-4-16(20)11-15/h2-4,7-11,18H,5-6,12-13H2,1H3

InChI-Schlüssel

QMDZLRHECGUUPL-UHFFFAOYSA-N

Kanonische SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Biologische Aktivität

3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone, a compound with the molecular formula C19H20ClNO3C_{19}H_{20}ClNO_3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 345.8 g/mol
  • Density : 1.33 g/cm³
  • Boiling Point : 484.9°C at 760 mmHg
  • Flash Point : 247.1°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxazolidinone structure is known for its antibiotic properties, particularly against Gram-positive bacteria.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Anticancer Activity

Studies have suggested that oxazolidinone derivatives possess anticancer properties by inducing apoptosis in cancer cells. Specific investigations into related compounds have demonstrated inhibition of tumor growth in various cancer cell lines, with IC50 values indicating effective concentrations that suppress cell proliferation.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several oxazolidinone derivatives against resistant bacterial strains. The results showed that one derivative had an MIC of 1 µg/mL against MRSA, demonstrating the potential of these compounds in treating resistant infections .

CompoundBacterial StrainMIC (µg/mL)
Derivative AMRSA1
Derivative BM. tuberculosis0.5
Derivative CE. faecalis2

Pharmacokinetics Study

Another study focused on the pharmacokinetics of a related oxazolidinone compound in animal models. Parameters such as maximum concentration (Cmax), half-life (t½), and clearance rates were assessed:

ParameterValue
Cmax (i.v.)592 ± 62 µg/mL
26.2 ± 0.9 h
Clearance (CL)1.5 ± 0.3 L/h/kg

These findings suggest favorable absorption and distribution properties, which are critical for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules:

Compound Name & Structure Core Structure Position 3 Substituent Position 5 Substituent Key Properties/Activity Reference
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone 2-Oxazolidinone 4-(2-(3-Chlorophenyl)ethyl)phenyl Methoxymethyl Hypothesized MAO inhibition based on structural analogs; methoxy group enhances stability. -
Cimoxatone : 3-[4-(3-Cyanophenylmethoxy)phenyl]-5-(methoxymethyl)-2-oxazolidinone 2-Oxazolidinone 4-(3-Cyanophenylmethoxy)phenyl Methoxymethyl Reversible MAO-A inhibitor (IC₅₀ ~10⁻⁸ M). Methoxymethyl critical for activity; replacement with hydroxymethyl reduces potency 7-8× .
MD 780236 : 3-{4-[(3-Chlorophenyl)methoxy]phenyl}-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate 2-Oxazolidinone 4-[(3-Chlorophenyl)methoxy]phenyl Methylaminomethyl Irreversible MAO-B inhibition; benzyloxy linker and methylaminomethyl group enhance covalent binding to enzyme .
5-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione 3-Chlorophenyl-linked furylmethyl - Promotes keratinous pigmentation; divergent therapeutic application due to core structure .
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one 3-Chlorophenyl 2-Methoxybenzylidene Thione group enhances metal chelation; structural rigidity impacts binding specificity .

Key Findings from Comparative Analysis:

Core Structure Impact: 2-Oxazolidinones (e.g., cimoxatone) are associated with MAO inhibition, while thiazolidinediones () and thiazolidinones () exhibit distinct biological roles, underscoring the importance of the heterocyclic core in target selectivity .

Substituent Effects: Position 3: Ethyl-linked biphenyl (target compound) vs. benzyloxy (MD 780236) or furylmethyl () groups. Position 5: Methoxymethyl (target, cimoxatone) vs. methylaminomethyl (MD 780236). Methoxy groups improve metabolic stability, whereas methylaminomethyl may facilitate covalent interactions with MAO-B .

Biological Activity Trends: Methoxymethyl at position 5 is a conserved feature in potent MAO inhibitors (e.g., cimoxatone), while substitutions like hydroxymethyl (MD 770222) reduce activity, highlighting this group's role in enzyme interaction . Chlorophenyl groups enhance lipophilicity and π-stacking in enzyme active sites, as seen in MAO inhibitors and thiazolidinones .

Vorbereitungsmethoden

Preparation of the Key Intermediate: 4-(2-(3-Chlorophenyl)ethyl)aniline

  • The 3-chlorophenyl ethyl substituent is introduced via a coupling reaction or alkylation of 4-bromo- or 4-nitrophenyl derivatives with 3-chlorophenylethyl reagents.
  • Reduction of nitro groups to amines (if starting from nitro precursors) is performed using catalytic hydrogenation or chemical reducing agents.

Formation of the Oxazolidinone Core

  • The amino intermediate reacts with epibromohydrin or glycidol derivatives to form an amino alcohol intermediate.
  • Cyclization to the oxazolidinone ring is achieved by intramolecular nucleophilic attack of the amino group on the epoxide or via reaction with carbonylating agents such as diethyl carbonate or phosgene equivalents.

Example from Patent US4128654A :

  • Epibromohydrin (0.03 mole) is reacted with substituted phenyl isocyanates in dimethylformamide at elevated temperatures (90–110 °C) to form 5-halogenmethyl-3-phenyl-2-oxazolidinones with yields up to 80% after recrystallization.

Introduction of the Methoxymethyl Group at the 5-Position

  • The 5-position substituent can be introduced by alkylation of the hydroxymethyl oxazolidinone intermediate with methoxymethyl halides under basic conditions.
  • Alternatively, methoxymethyl groups can be introduced via reaction with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine reagents, as described in asymmetric synthesis patents.

Cyclization and Purification

  • Cyclization reactions are typically carried out in polar aprotic solvents such as dimethylformamide or methanol, often in the presence of bases like potassium carbonate or sodium hydroxide.
  • Reaction temperatures range from ambient to reflux conditions depending on the step.
  • Purification is achieved by recrystallization from solvents such as methanol, acetonitrile, or ethyl acetate, and chromatographic separation when necessary.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Epibromohydrin + substituted phenyl isocyanate DMF, LiCl or LiBr catalyst, 90–110 °C Dimethylformamide 90–110 °C ~80 Formation of 5-halogenmethyl oxazolidinone
Oxidation of methylthio to sulfone (optional) Metachloroperoxybenzoic acid, reflux Methylene chloride Reflux (2 h) 70 Purification by washing and recrystallization
Alkylation with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine Toluene, trifluoroacetic acid, N2 atmosphere Toluene 0 °C to RT 70–80 Introduction of methoxymethyl group
Cyclization with diethyl carbonate Sodium methylate catalyst, reflux Dioxane Reflux 23 Formation of hydroxymethyl oxazolidinone

Research Findings and Optimization Notes

  • Catalyst and Base Selection : Lithium halides (LiCl, LiBr) facilitate epoxide ring-opening and improve yields by stabilizing intermediates.
  • Temperature Control : Maintaining reaction temperatures below 110 °C during addition steps prevents decomposition and side reactions.
  • Solvent Effects : Polar aprotic solvents such as DMF enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.
  • Purification : Recrystallization from methanol or methanol/acetonitrile mixtures yields high-purity crystalline products with well-defined melting points, critical for structural confirmation.
  • Chiral Control : Use of chiral oxazolidinone precursors and asymmetric cycloaddition methods allows for stereoselective synthesis of enantiomerically enriched products.
  • Scale-Up Considerations : Industrial synthesis adapts these methods with optimized stoichiometry, solvent recycling, and continuous flow techniques to maximize yield and purity while minimizing waste.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Intermediates Conditions Yield (%) Reference
1 Synthesis of 4-(2-(3-chlorophenyl)ethyl)aniline 3-chlorophenylethyl halide, 4-bromoaniline Catalytic hydrogenation/reduction Variable
2 Epoxide ring-opening with amino intermediate Epibromohydrin, LiCl or LiBr catalyst DMF, 90–110 °C ~80
3 Cyclization to oxazolidinone ring Diethyl carbonate, sodium methylate Reflux in dioxane 23
4 Introduction of methoxymethyl group N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine Toluene, TFA, 0 °C to RT 70–80
5 Purification and crystallization Methanol, acetonitrile Recrystallization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.